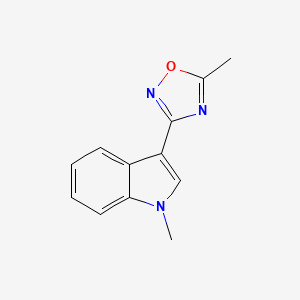
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry, while oxadiazoles are valued for their stability and diverse chemical reactivity. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1-methyl-1H-indole-3-carboxylic acid hydrazide with methyl isocyanate, followed by cyclization to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or oxadiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-oxadiazole
- 3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazole
- 5-Methyl-3-(1H-indol-3-yl)-1,2,4-thiadiazole
Uniqueness
5-Methyl-3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazole is unique due to the presence of both a methyl group on the indole nitrogen and an oxadiazole ring. This structural combination enhances its stability, reactivity, and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H11N3O |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
5-methyl-3-(1-methylindol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11N3O/c1-8-13-12(14-16-8)10-7-15(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
LILJKQDJWHLMFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NO1)C2=CN(C3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15068258.png)
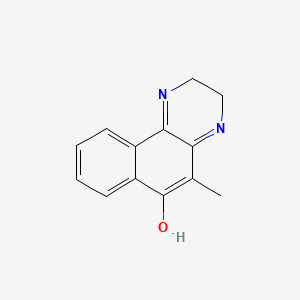
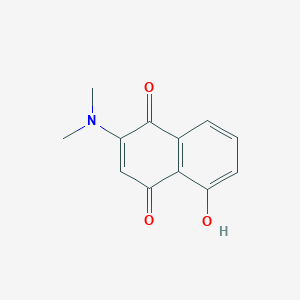
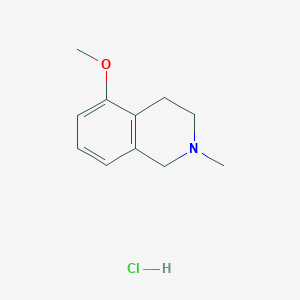
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
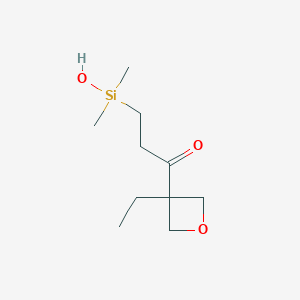

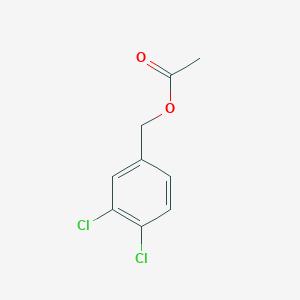
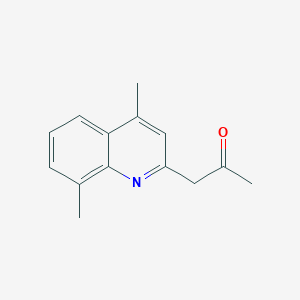
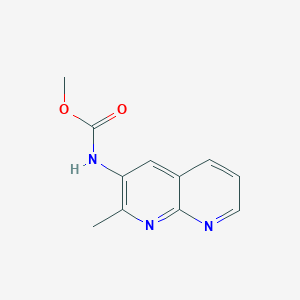
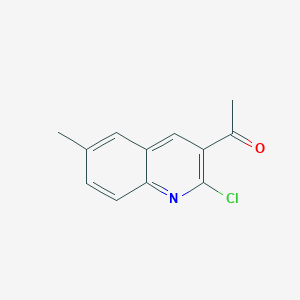
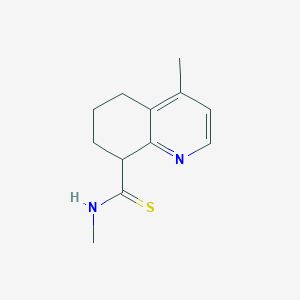
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
